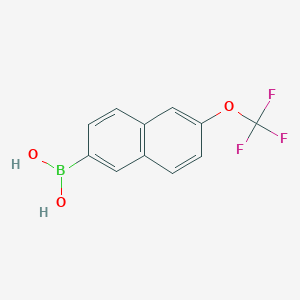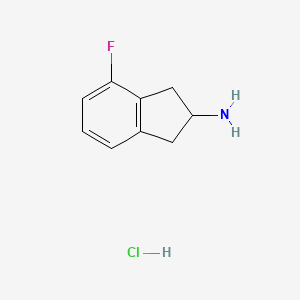
(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid
概要
説明
(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C₁₁H₈BF₃O₃ It is a boronic acid derivative, characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid typically involves the following steps:
Starting Material: The process begins with the preparation of the naphthalene derivative, which is then functionalized with a trifluoromethoxy group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling) and phenol derivatives (from oxidation).
科学的研究の応用
(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid has diverse applications in scientific research:
Biology: The compound is explored for its potential as a probe in biological studies due to its unique chemical properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds with therapeutic properties.
作用機序
The mechanism by which (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .
類似化合物との比較
Similar Compounds
(6-Methoxynaphthalen-2-yl)boronic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(6-Fluoronaphthalen-2-yl)boronic acid: Contains a fluorine atom instead of the trifluoromethoxy group.
Uniqueness
(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties.
特性
IUPAC Name |
[6-(trifluoromethoxy)naphthalen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-4-2-7-5-9(12(16)17)3-1-8(7)6-10/h1-6,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHPRQNXWSVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid](/img/structure/B8259539.png)



![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid](/img/structure/B8259571.png)
![3-(5-Methyl-3-oxo-1,2-oxazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8259580.png)





